molecular formula C9H12BrNO B572099 4-Bromo-2-isobutoxypyridine CAS No. 1289132-07-5

4-Bromo-2-isobutoxypyridine

Cat. No. B572099
M. Wt: 230.105
InChI Key: HMGVWECKFKGJDZ-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is a type of organoboron compound that is used in various chemical reactions .


Synthesis Analysis

The synthesis of 4-Bromo-2-isobutoxypyridine and similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-isobutoxypyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to compute the Molecular Electrostatic Potential (MEP) and simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .


Chemical Reactions Analysis

4-Bromo-2-isobutoxypyridine can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . It can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-isobutoxypyridine can be determined through various methods. For example, its melting point, boiling point, density, and molecular weight can be measured .

Scientific Research Applications

  • Homoleptic and heteroleptic iron(II) and ruthenium(II) complexes : Novel 4-nitro-6-bromo-2,2′-bipyridines have been used in the preparation of ruthenium(II) and iron(II) complexes. These new ligands show interesting chemical and electrochemical properties, relevant for applications in coordination chemistry and material science (Fallahpour, Neuburger, & Zehnder, 1999).

  • Crystal structure of bromo-hydroxypyridines : The study of the crystal structure of 2-bromo-4-hydroxypyridine reveals insights into hydrogen and halogen bonding. These properties are essential for understanding the molecular interactions and designing novel materials (Monroe & Turnbull, 2019).

  • Convertible isocyanides for multicomponent chemistry : Research on 2-bromo-6-isocyanopyridine has shown its potential as a universal convertible isocyanide, important for synthetic chemistry and drug development (van der Heijden, Jong, Ruijter, & Orru, 2016).

  • Siloxane-based cross-coupling : 4-Bromopyridines have been used in fluoride-promoted, Pd-catalyzed cross-coupling, important for the synthesis of biaryls. This process is relevant in the synthesis of complex molecules like antitumor antibiotics (Mcelroy & DeShong, 2003).

  • Enzyme inactivation by halopyridines : Studies on the inactivation mechanism of dimethylarginine dimethylaminohydrolase by 4-halopyridines provide insights into selective covalent protein modification, a crucial aspect in drug development (Johnson et al., 2011).

  • Synthesis of hybrid polypyridine–carboxylate ligands : Efficient methodologies for preparing bromo-terpyridine derivatives have implications in lanthanide complexation, important for developing new materials with unique spectroscopic properties (Mameri, Charbonnière, & Ziessel, 2007).

Future Directions

Future research on 4-Bromo-2-isobutoxypyridine and similar compounds may focus on further developing their synthesis methods, exploring their use in new chemical reactions, and investigating their potential applications in areas such as catalysis, medicinal chemistry, polymer, or optoelectronics materials .

properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVWECKFKGJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744865
Record name 4-Bromo-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isobutoxypyridine

CAS RN

1289132-07-5
Record name 4-Bromo-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
YP Auberson, E Briard, D Sykes, J Reilly… - …, 2016 - Wiley Online Library
Ligand efficiency indices are widely used to guide chemical optimization in drug discovery, due to their predictive value in the early steps of optimization. At later stages, however, as …

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